molecular formula C6H4F2N2O2 B1301635 2,3-Difluoro-6-nitroaniline CAS No. 211693-73-1

2,3-Difluoro-6-nitroaniline

Cat. No. B1301635
CAS RN: 211693-73-1
M. Wt: 174.1 g/mol
InChI Key: DIPGYZSCGXBTEU-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-nitroaniline (DFNA) is a nitroaromatic compound that has several useful properties and applications in the scientific research field. It is a colorless, crystalline solid with a molecular weight of 175.09 g/mol and a melting point of 117-118 °C. DFNA is a versatile compound that can be used as a reagent, a catalyst, and a building block for synthesizing other compounds. It is also used as a fluorescent dye and an intermediate in the synthesis of pharmaceuticals.

Scientific Research Applications

Catalytic Reduction Applications

  • Reduction to Less Toxic Products : 2-nitroaniline (2-NA), a related compound, is reduced to less toxic and environmentally benign products, such as o-phenylenediamine, using various reducing agents and catalytic systems, including silica-supported gold nanoparticles (Naseem, Begum, & Farooqi, 2017).

Photoreactivity and Photoprobes

  • Use in Photoaffinity Labeling : 2,6-Difluoro-4-nitroanisole, a similar compound, exhibits photoreactivity with nucleophiles, making it a candidate for improved biochemical photoprobes, especially for proteins with good nucleophiles (Casado, Cervera, Marquet, & Moreno-Mañas, 1995).

Molecular Structure and Bonding

Environmental Degradation

  • Biodegradation Pathways : A study on 2-chloro-4-nitroaniline, an analog, explores its biodegradation under aerobic conditions by Rhodococcus sp. strain MB-P1, offering insights into environmental remediation strategies (Khan, Pal, Vikram, & Cameotra, 2013).

Spectroscopy and Analytical Chemistry

  • Differentiation of Isomers : Studies on tetra- and trifluoronitroanilines using negative-ion electrospray mass spectrometry demonstrate that fragmentation patterns enable differentiation of isomers, important for analytical chemistry (Gierczyk, Grajewski, & Zalas, 2006).

Structural and Vibrational Analysis

  • Computational and Experimental Methods : Research involving 2-trifluoromethyl-4-nitroaniline used both experimental and computational methods to determine structural, vibrational, and electronic properties, crucial for understanding chemical behavior (Yildirim, 2019).

Nonlinear Optical (NLO) Properties

  • Intermolecular Hydrogen Bonding in NLO : A theoretical analysis of nitroaniline, including p-nitroaniline, reveals that hydrogen-bonded structures significantly affect NLO properties, indicating potential applications in photonics (Moliner, Escribano, & Peris, 1998).

Safety and Hazards

“2,3-Difluoro-6-nitroaniline” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to wear suitable personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

The market for “2,3-Difluoro-6-nitroaniline” is expected to witness significant growth from 2024 to 2031, fueled by technological advancements, rising demand for “this compound”, and favorable government policies . The increasing demand for innovative drugs and crop protection products has driven the market growth .

properties

IUPAC Name

2,3-difluoro-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPGYZSCGXBTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371784
Record name 2,3-Difluoro-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

211693-73-1
Record name 2,3-Difluoro-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-difluoro-6-nitroaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1,2,3-trifluoro-4-nitrobenzene (1) (1.00 g, 5.64 mmol, 1.00 equiv) in methanolic ammonia (1.5 mL) was taken in microwave vial and heated to 70° C. for 90 min in the microwave. The solvent was evaporated under vacuum to give crude; which was purified by silica gel column chromatography (EtOAc/Hexane 1:49) to furnish compound 2 (0.350 g, 35.6%) as yellow solid. TLC: 10% EtOAc/Hexane (Rf: 0.10); 1H NMR (500 MHz, DMSO-d6): δ 7.94-7.91 (m, 1H), 7.51 (s, 2H), 6.75-6.70 (m, 1H); LC-MS: m/z=173 (M+-1) at RT 3.15 (99.8% purity)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Yield
35.6%

Synthesis routes and methods II

Procedure details

1,2,3-Trifluoronitrobenzene (20.2 g, 114.1 mmol, Aldrich, Milwaukee) and methanolic ammonia (150 mL of a 2.0 molar solution, Aldrich, Milwaukee) were placed in a sealed tube and were heated to 70° C. for 2 h, after which time the solvents were removed in vacuo. The remaining residue was dissolved in ethyl acetate and was extracted with water, saturated aqueous sodium chloride, dried over magnesium sulfate, filtered and the solvents were removed in vacuo to leave a yellow solid. The title compound was recrystallized from water-methanol to afford yellow needles (16.6 g, 84%); 1H NMR (DMSO-d6) δ: 7.94 (m, 1H, Ar—H), 7.56 (br s, 2H, NH2), 6.72 (m, 1H, Ar—H).
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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